molecular formula C7H14ClN B1291891 3-Azabicyclo[3.2.1]octane hydrochloride CAS No. 20969-02-2

3-Azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1291891
CAS RN: 20969-02-2
M. Wt: 147.64 g/mol
InChI Key: LYOOHTXASHKGPV-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane hydrochloride is a compound that is part of a broader class of azabicyclooctane derivatives. These compounds are of significant interest due to their presence in various biologically active molecules, particularly the tropane alkaloids, which are known for their diverse pharmacological properties . The azabicyclooctane scaffold is a common structural motif in these compounds, and its synthesis and modification are crucial for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of azabicyclooctane derivatives has been explored through various methods. For instance, the sol–gel method has been used to create a hybrid polymer with 3-n-propyl-1-azonia-4-azabicyclo[2.2.2]octanechloride, demonstrating the versatility of the azabicyclooctane structure in forming new materials . Additionally, the aza-Prins reaction has been employed to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, showcasing a diastereoselective approach to synthesizing these compounds . Furthermore, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been pivotal in the synthesis of tropane alkaloids, highlighting the importance of stereocontrolled formation of the bicyclic structure .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives has been extensively studied. X-ray diffraction has been used to determine the structure of complexes involving azabicyclooctane, such as the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol, which features a very strong NHO hydrogen bond . The crystal structures of various esters derived from azabicyclooctane carboxylic acids have also been elucidated, providing insight into the stereochemistry and conformational preferences of these molecules .

Chemical Reactions Analysis

Azabicyclooctane derivatives participate in a range of chemical reactions. The Diels-Alder reaction has been used to synthesize optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, demonstrating the utility of this reaction in constructing complex azabicyclooctane frameworks . Additionally, the oxidation of N-amino-3-azabicyclo[3.3.0]octane has led to the formation of novel compounds such as 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane, further expanding the chemical repertoire of azabicyclooctane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. Infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and thermogravimetric analysis have been used to characterize the morphology and dispersion of organic/inorganic phases in hybrid polymers containing azabicyclooctane structures . NMR spectroscopy has been instrumental in studying the conformational behavior of these compounds in solution, revealing stereoelectronic effects and preferred conformations . The strong intermolecular hydrogen bonding observed in some azabicyclooctane complexes also affects their physical properties, as evidenced by the short NHO distance in the complex of 3-oxo-azabicyclo[2.2.2]octane .

Scientific Research Applications

Structural Studies

A series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, a structurally similar compound to 3-Azabicyclo[3.2.1]octane hydrochloride, were synthesized and analyzed using NMR spectroscopy and X-ray diffraction, highlighting the utility of 3-Azabicyclo derivatives in structural chemistry studies (Arias-Pérez et al., 2001).

Synthesis Methods

Derivatization for Amine Determination

3-Azabicyclo[3.3.0]octane has been determined in dilute aqueous solutions using ultraviolet spectrophotometry, showcasing its application in chemical analysis and the study of liquid-liquid phase equilibria (Duriche et al., 1999).

Methodological Developments in Chemistry

A method for the synthesis of 4-substituted azabicyclo[3.2.1]octanes, illustrating the diverse applications of 3-Azabicyclo[3.2.1]octane derivatives in medicinal chemistry research, was presented (Armstrong & Bergmeier, 2017).

Kinetic Studies

The kinetics of dehydrohalogenation of N-chloro-3-azabicyclo[3,3,0]octane in an alkaline medium were studied, providing insights into the reaction mechanisms and the formation of 3-azabicyclo[3,3,0]oct-2-ene (Elkhatib et al., 1998).

Safety And Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOOHTXASHKGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octane hydrochloride

CAS RN

20969-02-2
Record name 3-azabicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.1]octane hydrochloride
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3-Azabicyclo[3.2.1]octane hydrochloride
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3-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-Azabicyclo[3.2.1]octane hydrochloride

Citations

For This Compound
24
Citations
TJ Connolly, JL Considine, Z Ding… - … Process Research & …, 2010 - ACS Publications
A four-step process to generate 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride starting with 5-hydroxymethyl-2-furfuraldehyde is described. Raney nickel-mediated reduction of 5-…
Number of citations: 76 pubs.acs.org
ND Potti, WL Nobles - Journal of Pharmaceutical Sciences, 1968 - Elsevier
Hydrazoic acid in the presence of concentrated sulfuric acid and phosphorus pent-oxide has improved the yield of the lactam in the Schmidt reaction of norcamphor. Reduction of the …
Number of citations: 9 www.sciencedirect.com
ND Potti, WL Nobles - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
The preparation of a group of ketonic Mannich bases utilizing 3‐azabicyclo(3.2.1)‐octane as the amine component is described. Also reported are the syntheses of several γ‐amino …
Number of citations: 5 onlinelibrary.wiley.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
VJ Majo, NR Simpson, J Prabhakaran… - Journal of Labelled …, 2014 - Wiley Online Library
Mammalian target of rapamycin (mTOR) plays a pivotal role in many aspects of cellular proliferation, and recent evidence suggests that an altered mTOR signaling pathway plays a …
BN Reddy, RR Ruddarraju, G Kiran, M Pathak… - …, 2019 - Wiley Online Library
A new series of Pyrazolo[3,4‐d]pyrimidine containing amide derivatives (8 a‐l) were designed, synthesized, and evaluated for their in vitro α‐amylase inhibitory activity. The IC 50 …
DJ Richard, JC Verheijen, K Curran, J Kaplan… - Bioorganic & medicinal …, 2009 - Elsevier
A series of highly potent and selective pyrazolopyrimidine mTOR inhibitors which contain water-solubilizing groups attached to the 6-arylureidophenyl moiety have been prepared. Such …
Number of citations: 52 www.sciencedirect.com
M Skoulikas - 2020 - eprints.hud.ac.uk
The mammalian target of rapamycin (mTOR) kinase has been widely studied over the past years due to its involvement on cell growth and proliferation on cancer cell lines. A common …
Number of citations: 0 eprints.hud.ac.uk
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
AC Harnden, OA Davis, GM Box, A Hayes… - Journal of Medicinal …, 2023 - ACS Publications
B-cell lymphoma 6 (BCL6) is a transcriptional repressor and oncogenic driver of diffuse large B-cell lymphoma (DLBCL). Here, we report the optimization of our previously reported …
Number of citations: 5 pubs.acs.org

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